2-Amino-6-methoxynicotinamide
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Overview
Description
2-Amino-6-methoxynicotinamide is a chemical compound with the molecular formula C7H9N3O2. It is a derivative of nicotinamide and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound has garnered interest due to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxynicotinamide typically involves several steps. One common method includes the following steps:
For example, a sequential microwave-induced regioselective 6-methoxylation, followed by esterification, and final deprotection under flow reaction hydrogenation conditions can be used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Amino-6-methoxynicotinamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and modulation of metabolic pathways.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxynicotinamide primarily involves the inhibition of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-methionine to nicotinamide, producing S-adenosyl-homocysteine and 1-methylnicotinamide . By inhibiting NNMT, this compound can modulate metabolic pathways and has potential therapeutic effects in conditions like obesity and diabetes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxynicotinamide: A closely related compound with similar NNMT inhibitory activity.
5-Amino-1-methylquinoline: Another NNMT inhibitor with distinct structural features.
Uniqueness
2-Amino-6-methoxynicotinamide stands out due to its specific substitution pattern on the nicotinamide ring, which imparts unique chemical and biological properties. Its ability to inhibit NNMT with high potency makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-amino-6-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,8,10)(H2,9,11) |
InChI Key |
NNPZBGMSKXLIDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)N)N |
Origin of Product |
United States |
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